

What is the chemical structure of (1S)-Chrysanthemolactone

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Compound of Interest

Compound Name: (1S)-Chrysanthemolactone

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An In-Depth Technical Guide to (1S)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-Chrysanthemolactone is a naturally occurring monoterpene lactone. This document provides a comprehensive overview of its chemical structure and properties. However, a thorough review of the scientific literature reveals a notable scarcity of in-depth research on this specific stereoisomer. While its fundamental chemical identity is established, detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and elucidation of its biological activities and potential mechanisms of action are not readily available in published literature. This guide summarizes the known information and highlights the existing knowledge gaps, presenting an opportunity for further research into this molecule.

Chemical Structure and Properties

(1S)-Chrysanthemolactone, with the systematic IUPAC name (1S,3R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid. Its chemical structure consists of a cyclopropane ring fused to a lactone ring.

Table 1: Chemical and Physical Properties of **(1S)-Chrysanthemolactone**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1]
Molecular Weight	168.23 g/mol	[1]
CAS Number	14087-71-9	[1]
IUPAC Name	(1S,3R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one	[1]
SMILES	<chem>CC1(C2C(C(=O)O1)C2(C)C)C</chem>	N/A
InChI	InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m1/s1	N/A
Melting Point	80-83 °C	N/A
Boiling Point	235.61 °C (estimated)	N/A

Synthesis and Characterization

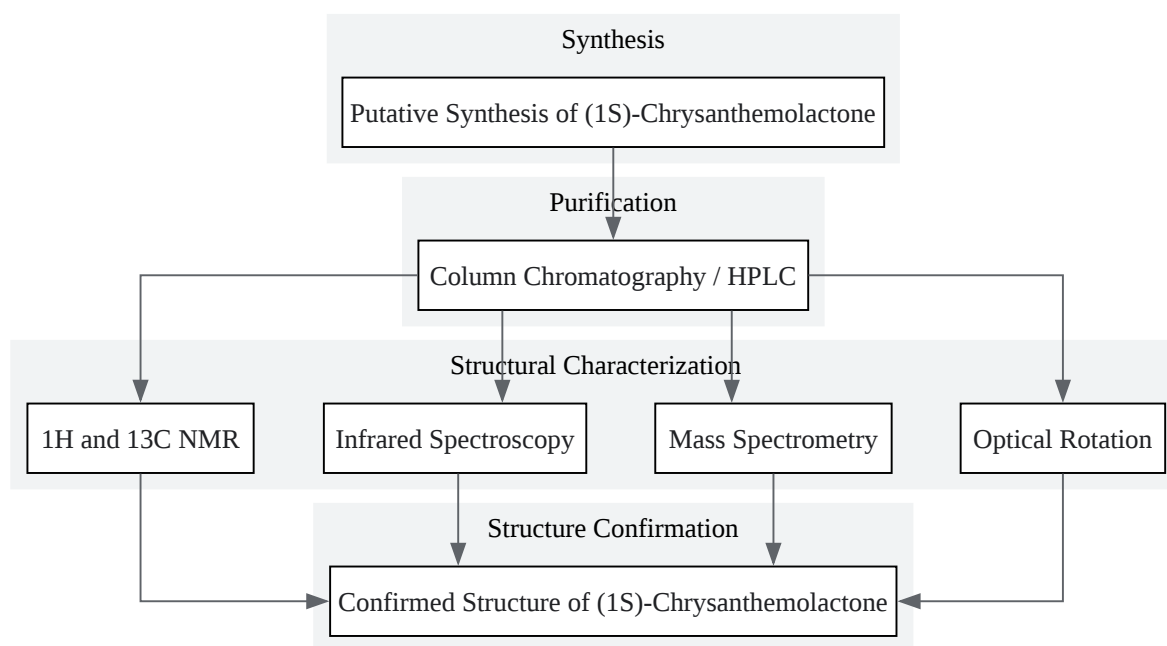
A detailed, peer-reviewed experimental protocol for the specific enantioselective synthesis of **(1S)-Chrysanthemolactone** could not be located in the available scientific literature. While methods for the synthesis of related compounds, such as chrysanthemic acid and its derivatives, have been published, a direct and reproducible protocol for **(1S)-Chrysanthemolactone** is not publicly documented.[2]

Similarly, a comprehensive public repository of its spectral data is not available. For researchers aiming to synthesize or isolate this compound, the following analytical techniques would be essential for its characterization:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the precise connectivity and stereochemistry of the molecule.
- **Infrared (IR) Spectroscopy:** The IR spectrum would confirm the presence of key functional groups, notably the lactone carbonyl group.

- Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

A logical workflow for the characterization of **(1S)-Chrysanthemolactone** following a potential synthesis is proposed below.



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Figure 1. A proposed experimental workflow for the synthesis and structural confirmation of **(1S)-Chrysanthemolactone**.

Biological Activity and Signaling Pathways

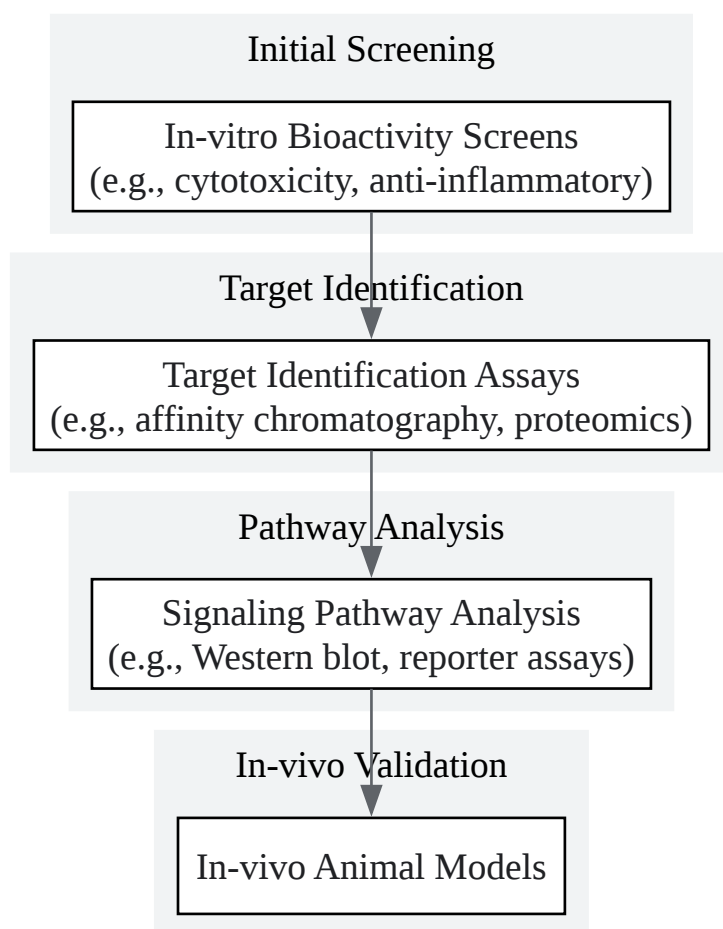
The biological activities of chrysanthemolactone, particularly the (1S)- stereoisomer, are not well-documented in the scientific literature. While some studies have investigated the broader pharmacological effects of extracts from plants of the *Chrysanthemum* genus, which are known

to contain a variety of sesquiterpenoids, specific data on the mechanism of action of **(1S)-Chrysanthemolactone** is lacking.[3]

Research on other lactone-containing natural products suggests a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4]

However, without specific studies on **(1S)-Chrysanthemolactone**, any proposed mechanism of action would be purely speculative.

For drug development professionals, the lack of information on the biological targets and signaling pathways of **(1S)-Chrysanthemolactone** represents a significant knowledge gap. A potential research workflow to investigate its biological activity is outlined below.



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Figure 2. A logical workflow for the investigation of the biological activity and signaling pathways of **(1S)-Chrysanthemolactone**.

Conclusion and Future Directions

(1S)-Chrysanthemolactone is a chemically defined natural product whose biological potential remains largely unexplored. The information available in the public domain is insufficient to provide a detailed technical guide on its experimental protocols and biological functions. This highlights a clear opportunity for further research. Future studies should focus on:

- Development of a robust and stereoselective synthetic route to obtain sufficient quantities of **(1S)-Chrysanthemolactone** for detailed study.
- Comprehensive spectroscopic analysis to create a publicly available, validated dataset for this molecule.
- Systematic screening for biological activities to identify potential therapeutic applications.
- Elucidation of the mechanism of action and any relevant signaling pathways to understand its molecular targets and cellular effects.

Such research would be invaluable to the fields of natural product chemistry, pharmacology, and drug discovery.

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